1-Nitropropene
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Overview
Description
1-Nitropropene is an organic compound with the molecular formula C3H5NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropropene can be synthesized through several methods, one of which involves the dehydration of 1-nitro-2-propanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: On an industrial scale, this compound can be produced by the vapor-phase nitration of propane. This process involves the reaction of propane with nitric acid at high temperatures, resulting in the formation of various nitroalkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Nitropropene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form nitropropanoic acid.
Reduction: Reduction of this compound typically yields 1-aminopropane.
Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitropropanoic acid.
Reduction: 1-Aminopropane.
Substitution: Various substituted nitropropenes depending on the nucleophile used.
Scientific Research Applications
1-Nitropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: While not widely used directly in medicine, its derivatives and reaction products are of interest for their potential therapeutic properties.
Mechanism of Action
The mechanism by which 1-nitropropene exerts its effects involves its reactivity with nucleophiles. The nitro group is highly electron-withdrawing, making the carbon-carbon double bond more susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and applications. In biological systems, it can react with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
1-Nitropropane: An isomer of 1-nitropropene, differing in the position of the nitro group.
2-Nitropropane: Another isomer with the nitro group attached to the second carbon.
Nitroethane: A shorter-chain nitroalkane with similar reactivity.
Uniqueness: this compound is unique due to the presence of both a nitro group and a carbon-carbon double bond, which imparts distinct reactivity compared to its saturated counterparts. This combination allows for a wider range of chemical transformations and applications .
Properties
CAS No. |
3156-70-5 |
---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
1-nitroprop-1-ene |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |
InChI Key |
RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/[N+](=O)[O-] |
SMILES |
CC=C[N+](=O)[O-] |
Canonical SMILES |
CC=C[N+](=O)[O-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
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